molecular formula C11H20O3 B13031888 Methyl 2,2,6,6-tetramethyloxane-4-carboxylate CAS No. 1638761-55-3

Methyl 2,2,6,6-tetramethyloxane-4-carboxylate

Cat. No.: B13031888
CAS No.: 1638761-55-3
M. Wt: 200.27 g/mol
InChI Key: LITLNGPUIWFIKZ-UHFFFAOYSA-N
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Description

Methyl 2,2,6,6-tetramethyloxane-4-carboxylate is an organic compound with a unique structure that includes a tetramethyloxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,2,6,6-tetramethyloxane-4-carboxylate can be achieved through several methods. One common approach involves the reaction of 2,2,6,6-tetramethyloxane with methyl chloroformate under basic conditions. The reaction typically requires a catalyst such as triethylamine and is carried out at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous-flow synthesis techniques. These methods enhance the efficiency and yield of the compound by optimizing reaction conditions such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2,6,6-tetramethyloxane-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

Methyl 2,2,6,6-tetramethyloxane-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 2,2,6,6-tetramethyloxane-4-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation .

Properties

IUPAC Name

methyl 2,2,6,6-tetramethyloxane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-10(2)6-8(9(12)13-5)7-11(3,4)14-10/h8H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITLNGPUIWFIKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(O1)(C)C)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501146896
Record name 2H-Pyran-4-carboxylic acid, tetrahydro-2,2,6,6-tetramethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501146896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638761-55-3
Record name 2H-Pyran-4-carboxylic acid, tetrahydro-2,2,6,6-tetramethyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638761-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyran-4-carboxylic acid, tetrahydro-2,2,6,6-tetramethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501146896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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